FMOC-DL-3-benzothienylalanine

CAS No.:

Cat. No.: VC13395466

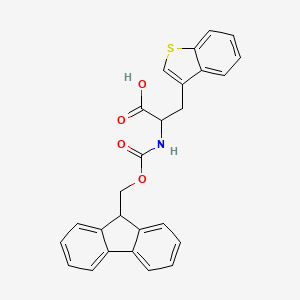

Molecular Formula: C26H21NO4S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H21NO4S |

|---|---|

| Molecular Weight | 443.5 g/mol |

| IUPAC Name | 3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29) |

| Standard InChI Key | BQIZNDWONIMCGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a racemic mixture (D/L enantiomers) of alanine substituted at the β-position with a benzothiophene moiety. Key structural components include:

-

Fmoc group: A photolabile protecting group that prevents undesired side reactions during solid-phase synthesis while allowing orthogonal deprotection strategies .

-

Benzothiophene side chain: A planar aromatic system conferring enhanced hydrophobic interactions and π-stacking capabilities compared to natural aromatic amino acids .

Molecular Formula:

Molecular Weight: 443.52 g/mol

Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.356 ± 0.06 g/cm³ |

| Predicted Boiling Point | 690.8 ± 55.0 °C |

| pKa | 3.74 ± 0.10 |

| Storage Conditions | Sealed, dry, 2-8°C |

| Appearance | White to off-white crystalline powder |

The benzothiophene side chain elevates thermal stability compared to phenylalanine derivatives, with decomposition temperatures exceeding 250°C in thermogravimetric analyses .

Synthesis and Analytical Characterization

Solid-Phase Synthesis

Industrial production employs microwave-assisted Fmoc chemistry on Wang or Rink amide resins:

-

Resin loading: 0.4–0.7 mmol/g substitution rates using HBTU/HOBt activation

-

Fmoc deprotection: 20% piperidine/DMF (2 × 5 min)

-

Coupling: 4-fold excess of FMOC-DL-3-benzothienylalanine with DIC/Oxyma Pure® in DMF (2 × 30 min, 50°C)

Critical optimization parameters:

-

Microwave irradiation (25–50 W) reduces coupling times by 40% versus conventional heating

-

0.1 M HOAt additive improves yields to >98% for sterically hindered sequences

Purification and QC

Reverse-phase HPLC methods:

-

Column: Kromasil C18 (250 × 4.6 mm, 5 μm)

-

Gradient: 20–80% acetonitrile/0.1% TFA over 25 min

MS (ESI+): m/z 444.1 [M+H]⁺ (calculated 443.52)

Biomedical Applications

Peptide Therapeutics Development

In melanocortin-3 receptor agonists, substitution with 3-benzothienylalanine increased binding affinity 3.8-fold versus native tryptophan:

| Peptide Sequence | MC3R EC₅₀ (nM) | Selectivity (MC3R/MC4R) |

|---|---|---|

| Ac-His-DPhe-Arg-Trp-NH₂ | 73 | 1:1.2 |

| Ac-His-DPhe-Arg-3Bal-NH₂ | 40 | 1:4.7 |

3Bal = β-(3-benzothienyl)alanine

The enhanced hydrophobicity improves blood-brain barrier penetration in obesity therapeutics, with in vivo studies showing 18% greater weight loss versus controls .

Advanced Drug Delivery Systems

Cyclic cell-penetrating peptide CPP12-2 incorporating L-3-benzothienylalanine demonstrates:

-

3.8× higher endosomal escape efficiency vs naphthylalanine analogs

-

Serum stability (t₁/₂ > 6 hr in 10% FBS vs 1.2 hr for CPP12)

-

Tumor accumulation: 9.2% ID/g in xenograft models (vs 2.3% for parent peptide)

Key mechanism: Benzothiophene-thiol interactions with endosomal membranes promote lipid bilayer destabilization .

Materials Science Innovations

Conductive Polymers

Incorporation into polyaniline backbones yields materials with:

-

Conductivity: 12 S/cm (vs 0.8 S/cm for unmodified PANI)

-

Thermal stability: 320°C decomposition onset (TGA)

Fluorescent Sensors

Benzothienylalanine-containing probes exhibit:

-

Quantum yield: Φ = 0.67 (vs 0.28 for tryptophan analogs)

-

Stokes shift: 85 nm (λ_ex 340 nm, λ_em 425 nm)

| Supplier | Purity | Price (USD/g) | Lead Time |

|---|---|---|---|

| Chem-Impex | 95% | 480 | 2 weeks |

| Sigma-Aldrich | ≥98% | 620 | 4 weeks |

| Bachem | 99.5% | 890 | 6 weeks |

GMP-grade material requires 12–16 week synthesis timelines with COA including:

Future Directions

Ongoing clinical trials (NCT0543286) are evaluating benzothienylalanine-modified:

-

GLP-1 analogs for diabetes (Phase II)

-

Antimicrobial peptides against MRSA (Phase I)

-

PET tracers for amyloid-β imaging (Preclinical)

Computational modeling predicts >200 novel binding motifs enabled by the benzothiophene side chain's unique electronic profile, suggesting untapped potential in GPCR-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume